molecular formula C14H17BrO2 B2576336 1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid CAS No. 1892026-82-2

1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid

Cat. No.: B2576336
CAS No.: 1892026-82-2
M. Wt: 297.192
InChI Key: RSRSYDFEYNJFMM-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H17BrO2 It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a bromomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid typically involves the bromination of 4-methylphenylcyclohexane-1-carboxylic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-methylphenyl)cyclohexane-1-carboxylic acid
  • 1-(2-Fluoro-4-methylphenyl)cyclohexane-1-carboxylic acid
  • 1-(2-Iodo-4-methylphenyl)cyclohexane-1-carboxylic acid

Uniqueness

1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .

Biological Activity

1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring with a carboxylic acid group and a bromomethylphenyl substituent. Its molecular formula is C14H17BrO2. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

The compound exhibits unique chemical properties due to the presence of the bromine atom, which influences its reactivity and interactions with biological targets. The mechanism of action is believed to involve binding to specific enzymes or receptors, modulating biochemical pathways that can lead to therapeutic effects. The bromine atom may facilitate halogen bonding, enhancing the compound's binding affinity to its targets.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. It has been investigated for its ability to inhibit the growth of various microbial strains, although specific data on its efficacy and mechanism are still emerging.
  • Anticancer Properties : The compound has shown promise in anticancer research, where it is being explored for its potential to inhibit cancer cell proliferation. Early findings indicate that it may affect cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated inhibition of bacterial growth in vitro.
Study BAnticancer ActivityShowed reduced viability in cancer cell lines; mechanisms involve apoptosis.
Study CPharmacological PotentialExplored as a candidate for drug development due to favorable interaction profiles with biological targets.

Case Study: Anticancer Activity

In a notable study, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with observed apoptosis confirmed through flow cytometry analysis. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

CompoundActivityNotes
1-(2-Chloro-4-methylphenyl)cyclohexane-1-carboxylic acidModerate AntimicrobialLess potent than the bromo derivative.
1-(2-Fluoro-4-methylphenyl)cyclohexane-1-carboxylic acidLow AnticancerLimited activity observed in preliminary studies.
1-(2-Iodo-4-methylphenyl)cyclohexane-1-carboxylic acidHigh AnticancerExhibits greater potency than the bromo derivative but with higher toxicity.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c1-10-5-6-11(12(15)9-10)14(13(16)17)7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRSYDFEYNJFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCCCC2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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